

Application Note: Quantification of Luliconazole in Human Urine by LC-MS/MS

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Compound of Interest

Compound Name: Luliconazole-d3

Cat. No.: B15560288

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Abstract

This application note details a robust and validated method for the quantification of Luliconazole in human urine samples. The methodology employs a simple liquid-liquid extraction (LLE) for sample preparation and utilizes a deuterated internal standard (**Luliconazole-d3**) to ensure high accuracy and precision. The analysis is performed on a triple quadrupole LC-MS/MS system, which offers excellent sensitivity and selectivity. The described method is suitable for use in clinical and research settings for pharmacokinetic studies and therapeutic drug monitoring.

1. Introduction

Luliconazole is a topical antifungal agent used for the treatment of various fungal infections. The determination of its concentration in biological matrices like urine is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. This note presents a highly selective and sensitive LC-MS/MS method for the quantification of Luliconazole in human urine, which has been validated for its performance and reliability.

2. Experimental Protocols

2.1. Materials and Reagents

- Analytes: Luliconazole (purity >99%), **Luliconazole-d3** (purity >99%)

- Solvents: Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA) - all LC-MS grade
- Water: Deionized water, 18.2 MΩ·cm
- Urine: Drug-free human urine

2.2. Instrumentation

- LC System: UHPLC system
- Mass Spectrometer: Triple quadrupole mass spectrometer
- Analytical Column: C18 column (e.g., 2.1 x 50 mm, 1.8 μm)

2.3. Chromatographic and Mass Spectrometric Conditions

The following tables summarize the optimized LC-MS/MS parameters.

Table 1: Liquid Chromatography Parameters

Parameter	Value
Column	C18 (2.1 x 50 mm, 1.8 μm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.4 mL/min
Injection Volume	5 μL
Column Temperature	40°C
Gradient	10% B to 90% B in 3 min, hold for 1 min, then re-equilibrate

Table 2: Mass Spectrometry Parameters

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.5 kV
Source Temperature	150°C
Desolvation Temperature	400°C
MRM Transitions	See Table 3

Table 3: MRM Transitions and Energies

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Luliconazole	354.0	197.1	25
Luliconazole-d3	357.0	200.1	25

2.4. Sample Preparation: Liquid-Liquid Extraction (LLE)

- Pipette 100 µL of urine sample into a 1.5 mL microcentrifuge tube.
- Add 25 µL of the internal standard working solution (**Luliconazole-d3**, 100 ng/mL).
- Add 500 µL of ethyl acetate and vortex for 1 minute.
- Centrifuge at 10,000 rpm for 5 minutes.
- Transfer the upper organic layer to a new tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase (50:50, A:B).
- Inject 5 µL into the LC-MS/MS system.

3. Method Validation

The method was validated according to standard bioanalytical method validation guidelines.

3.1. Linearity and Sensitivity

The calibration curve was linear over the concentration range of 1-1000 ng/mL.

Table 4: Linearity and Limit of Quantification

Parameter	Result
Concentration Range	1 - 1000 ng/mL
Correlation Coefficient (r^2)	> 0.995
Lower Limit of Quantification (LLOQ)	1 ng/mL

3.2. Accuracy and Precision

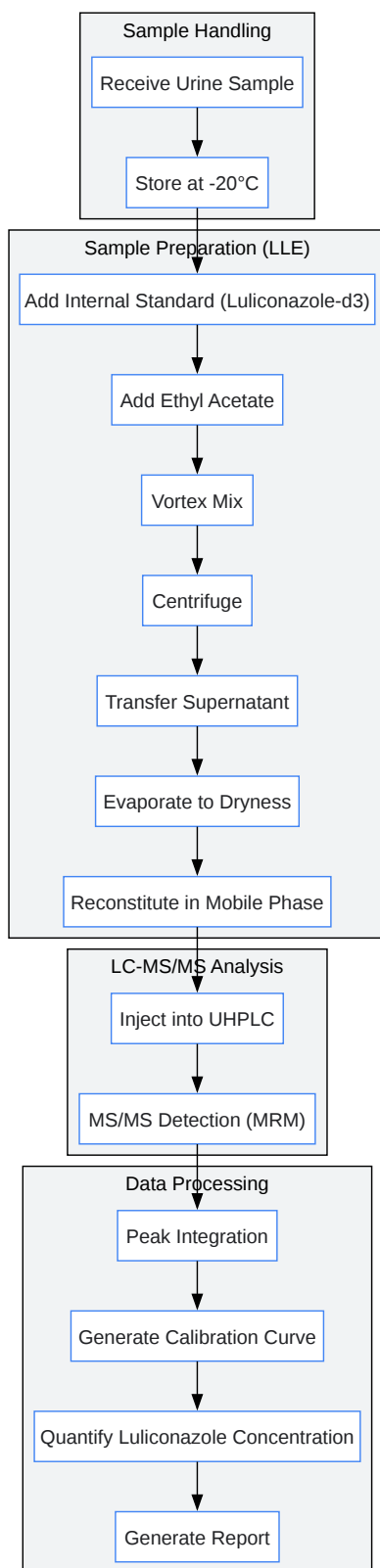
The intra- and inter-day accuracy and precision were evaluated at four QC levels.

Table 5: Accuracy and Precision Data

QC Level	Concentration (ng/mL)	Intra-day Precision (%CV)	Intra-day Accuracy (%)	Inter-day Precision (%CV)	Inter-day Accuracy (%)
LLOQ	1	< 15	85-115	< 15	85-115
Low	3	< 15	85-115	< 15	85-115
Medium	100	< 15	85-115	< 15	85-115
High	800	< 15	85-115	< 15	85-115

4. Workflow Diagram

The following diagram illustrates the complete analytical workflow from sample receipt to final data analysis.



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Caption: Workflow for Luliconazole quantification in urine.

5. Conclusion

The LC-MS/MS method described here provides a reliable, sensitive, and accurate means for the quantification of Luliconazole in human urine. The use of a deuterated internal standard and a straightforward sample preparation procedure makes this method well-suited for high-throughput analysis in a clinical or research laboratory setting. The method has been validated and meets the requirements for bioanalytical method validation.

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